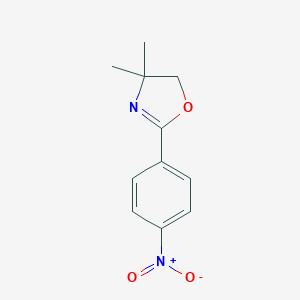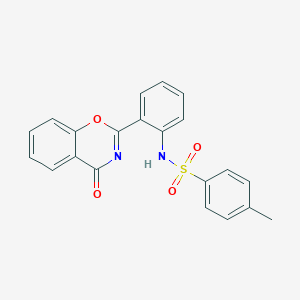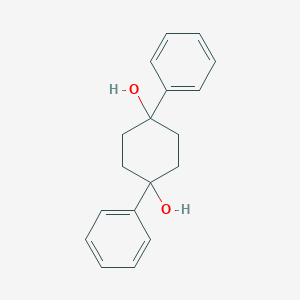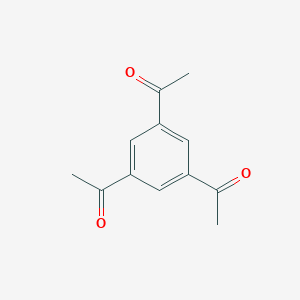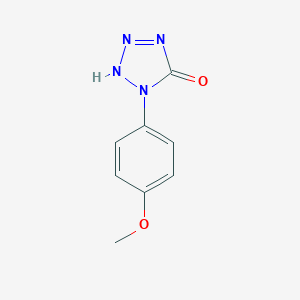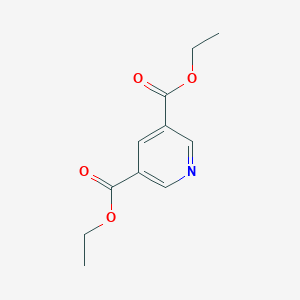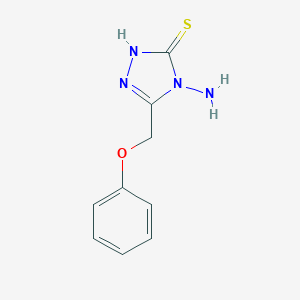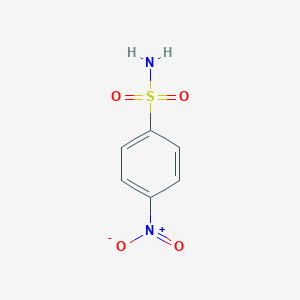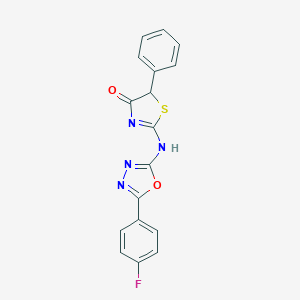
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in research studies.
Wirkmechanismus
The exact mechanism of action of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with specific targets in the cells. It has been reported to inhibit the activity of enzymes such as topoisomerase II and HDACs, which are involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone have been studied in various research studies. Some of the reported effects include:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory activity: This compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: This compound has been reported to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone for lab experiments are as follows:
Advantages:
1. This compound has shown promising results in various research studies, indicating its potential applications in different fields.
2. The synthesis of this compound is relatively simple and can be carried out using readily available reagents.
3. This compound has been reported to possess multiple biological activities, making it a versatile compound for research studies.
Limitations:
1. The exact mechanism of action of this compound is not fully understood, which limits its potential applications.
2. The toxicity and pharmacokinetic properties of this compound are not well studied, which limits its use in preclinical studies.
3. The stability of this compound under different conditions is not well studied, which may affect its reproducibility in research studies.
Zukünftige Richtungen
There are several future directions for the research on 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone. Some of the potential areas of research include:
1. Elucidating the exact mechanism of action of this compound to identify its specific targets in the cells.
2. Studying the toxicity and pharmacokinetic properties of this compound to evaluate its safety and efficacy in preclinical studies.
3. Developing analogs of this compound with improved biological activity and pharmacokinetic properties.
4. Studying the stability of this compound under different conditions to ensure its reproducibility in research studies.
5. Investigating the potential applications of this compound in other fields such as neuroscience and infectious diseases.
In conclusion, 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone is a versatile compound that has shown promising results in various research studies. Its potential applications in cancer research, anti-inflammatory activity, and antimicrobial activity make it a compound of interest for researchers. However, further studies are needed to elucidate its mechanism of action, toxicity, and pharmacokinetic properties to evaluate its potential use in preclinical studies.
Synthesemethoden
The synthesis of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone has been reported in various research studies. One of the commonly used methods involves the reaction of 2-aminothiazole, 4-fluorobenzoyl chloride, and 5-aminooxadiazole in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux conditions to obtain the desired product. Other methods involve the use of different reagents and solvents to obtain the compound.
Wissenschaftliche Forschungsanwendungen
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone has been extensively studied for its potential applications in various fields. Some of the research areas where this compound has shown promising results include:
1. Cancer Research: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
2. Anti-inflammatory Activity: This compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Antimicrobial Activity: This compound has been reported to possess antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
199339-13-4 |
|---|---|
Produktname |
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone |
Molekularformel |
C17H11FN4O2S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2E)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]imino]-5-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11FN4O2S/c18-12-8-6-11(7-9-12)15-21-22-16(24-15)20-17-19-14(23)13(25-17)10-4-2-1-3-5-10/h1-9,13H,(H,19,20,22,23) |
InChI-Schlüssel |
WOOLGDVOKSJPOA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2C(=O)N=C(S2)NC3=NN=C(O3)C4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NC3=NN=C(O3)C4=CC=C(C=C4)F)S2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)N=C(S2)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Synonyme |
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thia zolone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



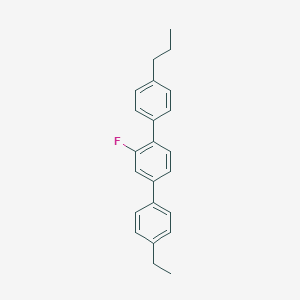
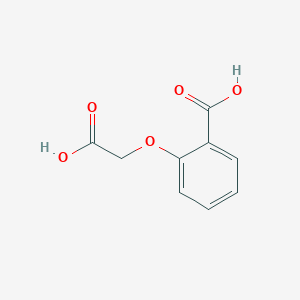
![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
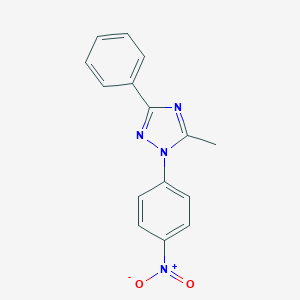
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
